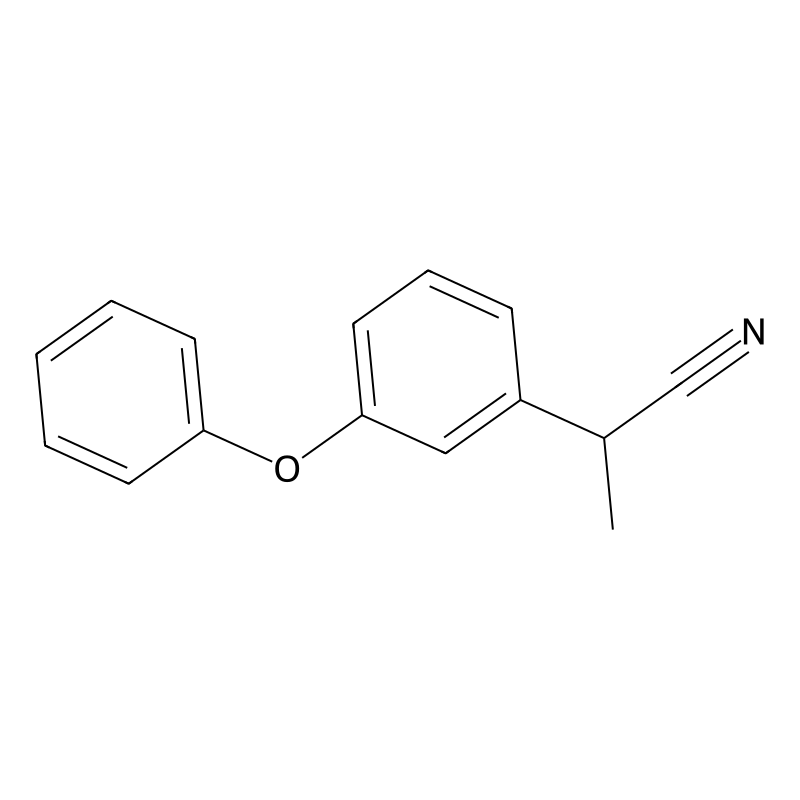

2-(3-Phenoxyphenyl)propanenitrile

Content Navigation

Obtaining fenoprofen API without hazardous cyanide chemistry is a common pain point. 2-(3-Phenoxyphenyl)propanenitrile (CAS 32852-95-2) is the direct advanced intermediate for a safer, regiospecific route.

- Eliminates sodium cyanide: Hydrolysis yields the active acid directly.

- Guarantees meta-phenoxy regiochemistry: Prevents inactive positional isomer waste.

- Enables enantioselective resolution at nitrile stage for API purity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-(3-Phenoxyphenyl)propanenitrile (CAS 32852-95-2) is a highly specialized, advanced nitrile intermediate primarily utilized in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) fenoprofen and its derivatives. Structurally featuring a meta-phenoxy group attached to a propanenitrile backbone, it serves as the direct precursor to the active carboxylic acid via basic or acidic hydrolysis. In industrial procurement, sourcing this specific nitrile is a strategic material-selection decision to bypass hazardous upstream cyanation chemistry while maintaining the exact regiochemistry required for downstream COX-1/COX-2 inhibition efficacy[1].

Research Fit

References

Substituting 2-(3-Phenoxyphenyl)propanenitrile with upstream precursors like 3-phenoxyacetophenone forces a manufacturing facility to reintroduce stoichiometric phosphorus tribromide (PBr3) and highly toxic sodium cyanide (NaCN) into their workflow, drastically increasing environmental and safety compliance costs [1]. Furthermore, positional isomers such as 2-(4-phenoxyphenyl)propanenitrile cannot be substituted, as the meta-phenoxy arrangement is an absolute structural requirement for the final molecule to properly fit the cyclooxygenase active site. Attempting to use the bulk carboxylic acid (fenoprofen) as a starting point for amide or ester prodrugs introduces unnecessary activation steps, reducing overall atom economy compared to direct nitrile hydration [2].

Substitution Risk

Eliminating Cyanation and Bromination

Traditional synthesis of fenoprofen from 3-phenoxyacetophenone requires a multi-step process, notably including bromination with PBr3 and subsequent cyanation using stoichiometric NaCN. By procuring 2-(3-Phenoxyphenyl)propanenitrile directly, manufacturers bypass these two highly hazardous steps entirely. This substitution eliminates 100% of the in-house handling of toxic cyanide salts and corrosive brominating agents, which are otherwise required to convert the upstream ketone to the advanced nitrile intermediate [1].

| Evidence Dimension | Hazardous Reagent Requirement |

| Target Compound Data | 0 equivalents of NaCN and PBr3 required for downstream processing |

| Comparator Or Baseline | 3-Phenoxyacetophenone (requires stoichiometric NaCN and PBr3) |

| Quantified Difference | 100% reduction in cyanide and bromide handling |

| Conditions | Industrial synthesis of fenoprofen API |

Procuring the advanced nitrile directly mitigates severe safety risks and reduces environmental disposal costs associated with cyanide waste.

Δ ≥ +0.57 (more lipophilic)

Direct Catalytic Hydration to Amide Prodrugs

When synthesizing amide derivatives of fenoprofen (which show distinct cytostatic and lipophilic profiles), starting from 2-(3-Phenoxyphenyl)propanenitrile allows for direct, highly efficient hydration. Using an arene–ruthenium(II) catalyst in an aqueous medium, the nitrile is selectively converted to the amide with turnover frequencies (TOF) up to 11,400 h⁻¹. In contrast, starting from the final carboxylic acid (fenoprofen) would require an additional, atom-inefficient activation step (e.g., conversion to an acyl chloride) before amidation [1].

| Evidence Dimension | Synthetic Steps to Amide Derivatives |

| Target Compound Data | 1-step direct catalytic hydration (TOF up to 11,400 h⁻¹) |

| Comparator Or Baseline | 2-(3-Phenoxyphenyl)propanoic acid (requires ≥2 steps: activation then amidation) |

| Quantified Difference | Eliminates 1 activation step; highly selective aqueous conversion |

| Conditions | Ru(II) catalysis in neutral aqueous medium at 100 °C |

For R&D focused on NSAID prodrugs, the nitrile is a more efficient and atom-economical starting material than the bulk API.

Regiochemical Specificity for COX Inhibition

The meta-substitution pattern of the phenoxy group in 2-(3-Phenoxyphenyl)propanenitrile is strictly conserved during hydrolysis to yield fenoprofen. This specific regiochemistry is critical; the meta-phenoxy linkage allows the resulting propanoic acid to achieve the necessary spatial conformation to inhibit cyclooxygenase (COX) enzymes. Procurement of the para-isomer (2-(4-phenoxyphenyl)propanenitrile) would yield a structurally incompatible acid that fails to replicate fenoprofen's established pharmacological efficacy [1].

| Evidence Dimension | Downstream API Viability |

| Target Compound Data | Yields meta-substituted acid (active COX inhibitor) |

| Comparator Or Baseline | 2-(4-Phenoxyphenyl)propanenitrile (yields inactive/off-target para-substituted analog) |

| Quantified Difference | Binary difference in pharmacological viability of the final product |

| Conditions | Hydrolysis to carboxylic acid and subsequent COX enzyme binding |

Strict adherence to the meta-isomer is a non-negotiable procurement requirement to ensure the final product has the correct biological activity.

Fenoprofen API Manufacturing

2-(3-Phenoxyphenyl)propanenitrile is the optimal procurement choice for the final-stage synthesis of fenoprofen. By utilizing this advanced intermediate, manufacturers can perform a straightforward hydrolysis to yield the active pharmaceutical ingredient, completely avoiding the regulatory and safety burdens of handling sodium cyanide required in earlier synthetic stages [1].

NSAID Amide Prodrug Synthesis

In medicinal chemistry programs exploring novel analgesics or cytostatic agents, this nitrile serves as a direct precursor for amide derivatives. Utilizing ruthenium-catalyzed hydration, researchers can efficiently convert the nitrile to various amides in a single step, bypassing the need to activate the corresponding carboxylic acid [2].

Enantioselective Resolution

Because the pharmacological activity of fenoprofen resides primarily in the (+)-(S)-enantiomer, 2-(3-Phenoxyphenyl)propanenitrile can be used as a substrate for enantioselective resolution prior to hydrolysis. Processing the nitrile intermediate allows for the isolation of the desired enantiomer, preventing the waste of reagents on the inactive (R)-enantiomer during the final conversion steps [1].

Application Fit Matrix

XLogP3

Other CAS

Explore Compound Types